N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c24-18-11-10-15(22-20(25)12-14-6-2-1-3-7-14)13-16(18)21-23-17-8-4-5-9-19(17)26-21/h1-11,13,24H,12H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJUKJZGIZJWBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide typically involves the following steps:
Synthesis of 2-amino benzothiazole derivatives: This can be achieved through the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform.
Formation of the target compound: The 2-amino benzothiazole derivative is then reacted with 4-hydroxyphenyl acetic acid under appropriate conditions to form the desired compound.
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Benzothiazole vs.
- Hydroxyl Group Impact : The 4-hydroxyphenyl substituent distinguishes the target compound from N-(benzothiazol-2-yl)-2-phenylacetamide , likely improving water solubility and hydrogen-bonding interactions.
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
Crystallographic and Conformational Analysis
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.47 g/mol. The compound features a benzothiazole moiety, which is known for its role in various biological activities.
Biological Activities
1. Anticonvulsant Activity:
A study evaluating a series of benzothiazole derivatives, including related compounds, demonstrated significant anticonvulsant properties. The compounds were tested using the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) models. Many derivatives showed a reduction in immobility time without exhibiting neurotoxicity or liver toxicity, indicating a favorable safety profile for potential therapeutic use .
2. Antimicrobial Properties:
Research has indicated that benzothiazole derivatives possess notable antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also exhibit similar properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways .
3. Anti-inflammatory Effects:
The compound's structure allows it to interact with inflammatory pathways potentially. Studies on benzothiazole derivatives have shown their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which could position this compound as a candidate for treating inflammatory diseases.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may exert its effects through:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes critical for bacterial survival and inflammation.
- Modulation of Receptor Activity: The benzothiazole component may interact with specific receptors involved in neurotransmission and inflammatory responses.
Case Studies
Case Study 1: Anticonvulsant Efficacy
A series of experiments conducted on related benzothiazole derivatives revealed that compounds with structural similarities to this compound exhibited significant anticonvulsant activity in animal models. The results indicated a dose-dependent response with minimal side effects observed .
Case Study 2: Antimicrobial Testing
In vitro testing against standard bacterial strains demonstrated that certain derivatives showed inhibition zones comparable to established antibiotics. This suggests that this compound could be developed into a novel antimicrobial agent.
Data Summary
Q & A
Q. What are the standard protocols for synthesizing N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions, starting with condensation of 2-hydrazinobenzothiazole with chlorinated or hydroxylated aromatic precursors under reflux in ethanol or dichloromethane . Key intermediates are monitored via thin-layer chromatography (TLC) for purity and reaction completion . Final product purification employs recrystallization (e.g., methanol) or column chromatography.
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for confirming molecular structure . For example, the hydroxyl group at the 4-position of the phenyl ring is confirmed by a broad singlet in the -NMR spectrum (~δ 9.5 ppm) .
Q. How do structural features of this compound influence its stability and solubility in biological assays?
- Key Features : The benzo[d]thiazole moiety enhances π-π stacking interactions, while the hydroxyl group increases hydrophilicity. The phenylacetamide chain contributes to conformational flexibility .
- Stability : Hydrogen bonding between the hydroxyl group and adjacent functional groups (e.g., amide carbonyl) stabilizes the molecule in aqueous media . Solubility can be modulated using dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity (e.g., anticancer vs. antimicrobial efficacy) be resolved?
- Analytical Approach :
- Dose-Response Studies : Compare IC values across cell lines (e.g., MCF-7 vs. bacterial strains) to identify selective toxicity thresholds .
- Target Validation : Use molecular docking to assess binding affinity with targets like tyrosine kinases (anticancer) or bacterial topoisomerases (antimicrobial) .
- Mechanistic Studies : Evaluate reactive oxygen species (ROS) generation or DNA intercalation via fluorescence assays to clarify mode of action .
Q. What strategies optimize reaction yields during synthesis, particularly for the benzothiazole-phenylacetamide coupling step?
- Optimization Techniques :
- Solvent Selection : Dichloromethane enhances coupling efficiency due to its low polarity, reducing side reactions .
- Catalysis : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N-hydroxysuccinimide (NHS) to activate carboxyl groups for amide bond formation .
- Temperature Control : Maintain reflux at 70–80°C to balance reaction kinetics and thermal degradation .
Q. How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding network and supramolecular assembly?
- Crystallography Tools :
Methodological Challenges
Q. How to address discrepancies in NMR and MS data when characterizing trace impurities?
Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., bioavailability, metabolic stability)?
- In Silico Tools :
- ADMET Prediction : Use SwissADME to estimate LogP (hydrophobicity) and cytochrome P450 interactions .
- Molecular Dynamics (MD) : Simulate membrane permeability via lipid bilayer models to assess blood-brain barrier penetration .
Critical Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
